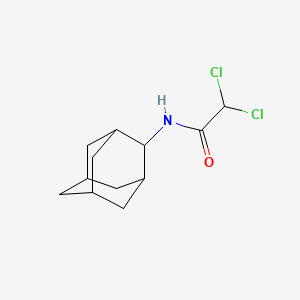
2-(4-fluorophenyl)-N-3-pyridinylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-fluorophenyl)-N-3-pyridinylacetamide, also known as FPhPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FPhPA is a member of the acetamide family, which is widely used in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(4-fluorophenyl)-N-3-pyridinylacetamide is not fully understood, but it is believed to interact with specific molecular targets in the body. This compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that cause inflammation. This compound has also been shown to modulate the activity of ion channels, such as voltage-gated sodium channels, which are involved in the transmission of nerve impulses.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and modulate the activity of various enzymes and ion channels. In vivo studies have shown that this compound can reduce inflammation, alleviate pain, and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(4-fluorophenyl)-N-3-pyridinylacetamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. This compound is also relatively easy to synthesize using standard laboratory techniques, making it accessible to a wide range of researchers. However, one limitation of using this compound is its potential toxicity, which requires careful handling and disposal. Additionally, this compound may have different effects in different biological systems, which can complicate the interpretation of results.
Orientations Futures
There are many potential future directions for research on 2-(4-fluorophenyl)-N-3-pyridinylacetamide, including the development of new synthetic methods, the optimization of existing methods, and the exploration of new applications in various fields. In medicinal chemistry, future research could focus on the development of this compound derivatives with improved potency and selectivity for specific molecular targets. In agrochemistry, future research could focus on the synthesis of new fungicides and herbicides based on this compound. In material science, future research could focus on the synthesis of new functional materials based on this compound. Overall, this compound is a versatile and promising compound that has the potential to make significant contributions to many areas of scientific research.
Méthodes De Synthèse
The synthesis of 2-(4-fluorophenyl)-N-3-pyridinylacetamide involves the reaction of 4-fluoroacetophenone with 3-pyridinecarboxylic acid hydrazide in the presence of acetic acid and glacial acetic acid. The reaction mixture is heated under reflux for several hours, and the resulting product is purified using column chromatography. This method has been optimized to achieve a high yield of this compound with excellent purity.
Applications De Recherche Scientifique
2-(4-fluorophenyl)-N-3-pyridinylacetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, agrochemistry, and material science. In medicinal chemistry, this compound has shown promising results as a potential drug candidate for the treatment of various diseases, such as cancer, inflammation, and neurological disorders. In agrochemistry, this compound has been used as a key intermediate in the synthesis of fungicides and herbicides. In material science, this compound has been used as a building block for the synthesis of polymers and other functional materials.
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-N-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O/c14-11-5-3-10(4-6-11)8-13(17)16-12-2-1-7-15-9-12/h1-7,9H,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWBQWWPYPGVFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(2-furoyl)-3H-benzo[f]chromen-3-one](/img/structure/B5811539.png)







![N'-[(5-bromo-2-thienyl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5811595.png)
![6-acetyl-2-(4-hydroxy-2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5811596.png)
![{4-[(2-methylbenzoyl)amino]phenoxy}acetic acid](/img/structure/B5811607.png)